![molecular formula C10H21ClN2O3 B6160786 tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride CAS No. 2230913-41-2](/img/no-structure.png)
tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride (TBHDC) is a synthetic compound derived from the diazepane family of compounds. It is a white, crystalline solid with a molecular weight of 238.7 g/mol. TBHDC is a common reagent used in synthetic organic chemistry and has been studied extensively for its potential applications in pharmacology and biochemistry.
Scientific Research Applications
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride has been studied extensively for its potential applications in pharmacology and biochemistry. It has been used in the synthesis of various drugs and pharmaceuticals, including the anticonvulsant drug phenytoin, the antiepileptic drug carbamazepine, and the antidepressant fluoxetine. tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride has also been used in the synthesis of various peptides, including the anticoagulant heparin and the anti-inflammatory drug ibuprofen.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride is not fully understood. However, it is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride has been shown to bind to certain proteins and other molecules, which may play a role in its pharmacological activity.
Biochemical and Physiological Effects
tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride has been shown to have anticonvulsant, antiepileptic, antidepressant, and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride in laboratory experiments include its low cost and availability, its high solubility in water, and its low toxicity. However, there are some limitations to using tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride in laboratory experiments. For example, tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride is not stable in the presence of light and heat, and it has a relatively short shelf life.
Future Directions
There are a number of potential future directions for the use of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride in laboratory experiments. These include the development of novel drugs and pharmaceuticals, the synthesis of peptides, and the investigation of its mechanism of action. In addition, tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride could be used to study the effects of enzyme inhibitors on the metabolism of drugs and other compounds, and it could be used to investigate the biochemical and physiological effects of various compounds. Finally, tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride could be used in the development of new laboratory techniques and technologies.
Synthesis Methods
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride can be synthesized in a two-step process. In the first step, 1,4-dibromo-2-butene is reacted with potassium tert-butoxide to form the tert-butyl ester of 1,4-dibromo-2-butene. This reaction is followed by the addition of hydrochloric acid to the ester, which results in the formation of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride involves the reaction of tert-butyl 6-amino-1,4-diazepane-1-carboxylate with hydrochloric acid and subsequent oxidation of the resulting product to form the final compound.", "Starting Materials": [ "tert-butyl 6-amino-1,4-diazepane-1-carboxylate", "hydrochloric acid", "oxidizing agent" ], "Reaction": [ "Add hydrochloric acid to tert-butyl 6-amino-1,4-diazepane-1-carboxylate to form tert-butyl 6-amino-1,4-diazepane-1-carboxylate hydrochloride.", "Add an oxidizing agent to the tert-butyl 6-amino-1,4-diazepane-1-carboxylate hydrochloride solution to form tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate hydrochloride." ] } | |
CAS RN |
2230913-41-2 |
Molecular Formula |
C10H21ClN2O3 |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
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